molecular formula C7H9NO2 B1208721 P-3355 CAS No. 60046-57-3

P-3355

Cat. No.: B1208721
CAS No.: 60046-57-3
M. Wt: 139.15 g/mol
InChI Key: CAMXQXZPGMWBPD-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-3355: , also known as (5S,6S)-6-Amino-5-hydroxy-1,3-cyclohexadiene-1-carbaldehyde, is an antibiotic compound with significant applications in the medical and biochemical fields. It is known for its unique structure and potent biological activity, making it a subject of interest in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-3355 typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, often a cyclohexadiene derivative.

    Functional Group Introduction: Through a series of chemical reactions, functional groups such as amino and hydroxy groups are introduced. This can involve reactions like nitration, reduction, and hydroxylation.

    Cyclization: The intermediate compounds undergo cyclization to form the desired cyclohexadiene structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely.

    Catalysts: Specific catalysts may be used to enhance reaction rates and selectivity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

P-3355 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield ketones or aldehydes.

    Reduction: Produces various amine derivatives.

    Substitution: Results in compounds with new functional groups attached to the cyclohexadiene ring.

Scientific Research Applications

Chemistry

In chemistry, P-3355 is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

This compound has significant applications in biological research. It is used to study enzyme interactions and metabolic pathways due to its ability to interact with various biological molecules.

Medicine

In medicine, this compound is explored for its antibiotic properties. It has shown effectiveness against a range of bacterial strains, making it a potential candidate for developing new antibiotics.

Industry

Industrially, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

P-3355 exerts its effects by targeting specific molecular pathways. It interacts with bacterial enzymes, inhibiting their function and leading to the death of bacterial cells. The exact molecular targets include enzymes involved in cell wall synthesis and protein synthesis, disrupting essential processes within the bacteria.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another well-known antibiotic with a different mechanism of action.

    Cephalosporin: Similar in its antibacterial properties but with a different chemical structure.

    Tetracycline: An antibiotic that inhibits protein synthesis in bacteria.

Uniqueness

P-3355 is unique due to its specific structure, which allows it to interact with bacterial enzymes in a distinct manner. This uniqueness makes it a valuable compound for developing new antibiotics with potentially fewer resistance issues compared to traditional antibiotics.

Conclusion

This compound is a compound of significant interest due to its unique chemical structure and potent biological activity. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for scientific research and industrial use. Understanding its preparation methods, chemical reactions, and mechanism of action provides a comprehensive insight into its potential and uniqueness compared to similar compounds.

Properties

CAS No.

60046-57-3

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

(5S,6S)-6-amino-5-hydroxycyclohexa-1,3-diene-1-carbaldehyde

InChI

InChI=1S/C7H9NO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,6-7,10H,8H2/t6-,7-/m0/s1

InChI Key

CAMXQXZPGMWBPD-BQBZGAKWSA-N

SMILES

C1=CC(C(C(=C1)C=O)N)O

Isomeric SMILES

C1=C[C@@H]([C@H](C(=C1)C=O)N)O

Canonical SMILES

C1=CC(C(C(=C1)C=O)N)O

Key on ui other cas no.

60046-57-3

Synonyms

6-amino-1-formyl-5-hydroxy-1,3-cyclohexadiene
P 3355
P-3355

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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